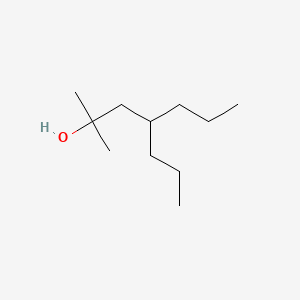
2-Methyl-4-propylheptan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-propylheptan-2-ol is an organic compound with the molecular formula C₁₁H₂₄O and a molecular weight of 172.31 g/mol This compound is a type of alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-propylheptan-2-ol can be achieved through various organic synthesis methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as propylmagnesium bromide) reacts with a suitable ketone or aldehyde precursor under controlled conditions to form the desired alcohol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as distillation or recrystallization .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alkanes or other reduced forms.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products:
Oxidation: Ketones or carboxylic acids
Reduction: Alkanes or other reduced forms
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
2-Methyl-4-propylheptan-2-ol has diverse applications in scientific research, including:
Chemistry: Used as a solvent or reagent in organic synthesis and chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals, fragrances, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-propylheptan-2-ol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its effects on biological systems . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2-Methyl-4-propylheptane: A hydrocarbon with a similar carbon skeleton but lacking the hydroxyl group.
2-Methyl-4-propylheptanoic acid: A carboxylic acid derivative with similar structural features.
2-Methyl-4-propylheptanal: An aldehyde with a similar carbon framework.
Uniqueness: 2-Methyl-4-propylheptan-2-ol is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and physical properties compared to its similar compounds. This hydroxyl group allows for a wide range of chemical transformations and interactions, making it a versatile compound in various applications .
Propiedades
Fórmula molecular |
C11H24O |
|---|---|
Peso molecular |
172.31 g/mol |
Nombre IUPAC |
2-methyl-4-propylheptan-2-ol |
InChI |
InChI=1S/C11H24O/c1-5-7-10(8-6-2)9-11(3,4)12/h10,12H,5-9H2,1-4H3 |
Clave InChI |
RLWXTMNFJPNNTF-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCC)CC(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


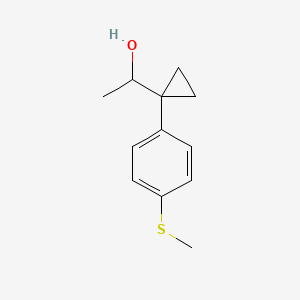
![1-[(4-ethylphenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B15323505.png)
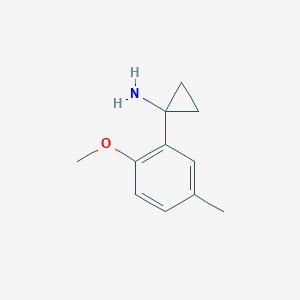
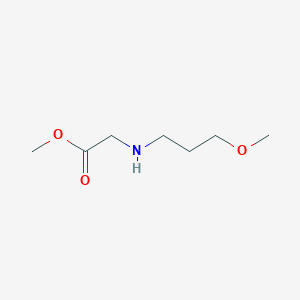
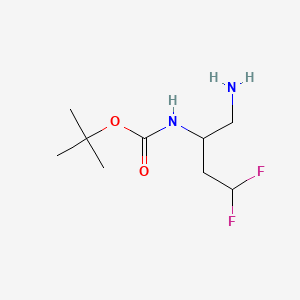
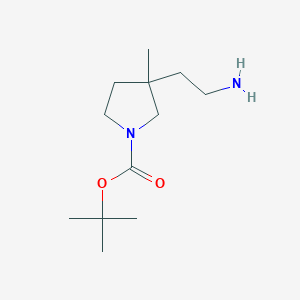
![tert-butylN-{1-[4-(hydroxymethyl)phenyl]propan-2-yl}carbamate](/img/structure/B15323526.png)


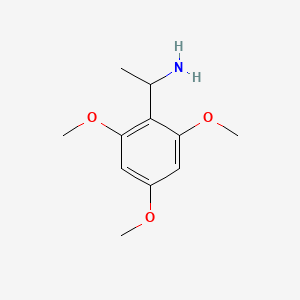
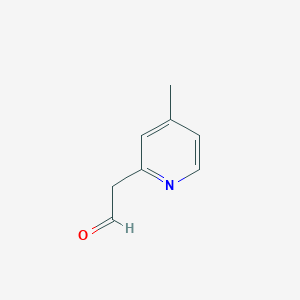
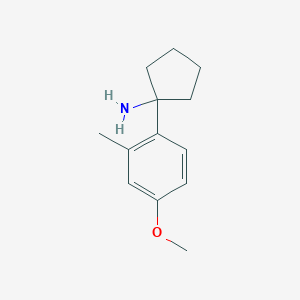
![2-Tert-butyl8-methyl7-amino-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B15323581.png)
![(7-Chlorobenzo[b]thiophen-3-yl)methanamine](/img/structure/B15323583.png)
